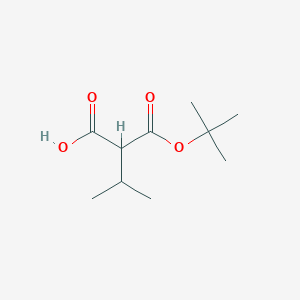
2-(Tert-butyl carboxy)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl carboxy)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butyl group attached to the carboxyl functional group, along with a methyl group on the butanoic acid chain
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The tert-butyl group has been found to exhibit unique reactivity patterns due to its crowded nature . For instance, the tert-butyl carbamate undergoes protonation, followed by the loss of the tert-butyl cation, resulting in a carbamic acid . This process is part of the deprotection mechanism of tert-butyl esters .
Biochemical Pathways
The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways . For instance, the tert-butyl carbocation released during the deprotection of tert-butyl esters is subsequently deprotonated, resulting in the formation of 2-methyl-propene .
Pharmacokinetics
The tert-butyl group is known for its excellent stability against various nucleophiles and reducing agents, which could potentially influence the bioavailability of the compound .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biologically vital properties .
Action Environment
It’s worth noting that the tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceed much faster and in higher yields at room temperature compared to -20°c .
Análisis Bioquímico
Biochemical Properties
The tert-butyl ester group in 2-(Tert-butyl carboxy)-3-methylbutanoic acid is known for its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids . This compound can interact with various enzymes, proteins, and other biomolecules, although the specific interactions may vary depending on the context of the biochemical reaction .
Cellular Effects
The tert-butyl ester group is known to be stable in various cellular environments, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for carboxylic acids . The tert-butyl group can be removed under acidic conditions, allowing the carboxylic acid to participate in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and resistance to degradation . The long-term effects of this compound on cellular function have not been extensively studied.
Metabolic Pathways
The compound’s tert-butyl ester group is known to interact with various enzymes and cofactors in the process of being removed under acidic conditions .
Transport and Distribution
The compound’s tert-butyl ester group is known to be stable in various cellular environments .
Subcellular Localization
The compound’s tert-butyl ester group is known to be stable in various cellular environments, which could potentially influence its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl carboxy)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the esterification of 3-methylbutanoic acid with tert-butyl alcohol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butyl carboxy)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Tert-butyl carboxy)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butyl carboxy)-3-methylpentanoic acid: Similar structure with an additional carbon in the chain.
2-(Tert-butyl carboxy)-3-methylpropanoic acid: Similar structure with one less carbon in the chain.
2-(Tert-butyl carboxy)-3-ethylbutanoic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(Tert-butyl carboxy)-3-methylbutanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h6-7H,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQHPYUDDWZEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
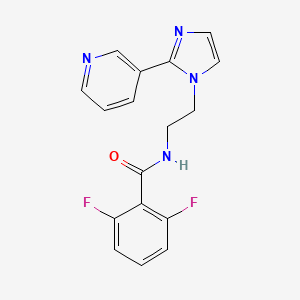
![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)
![2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2469045.png)
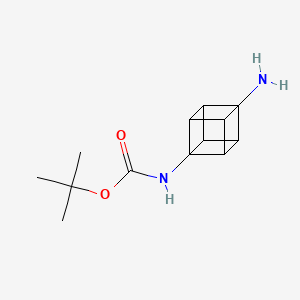
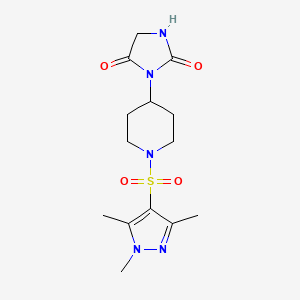

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)
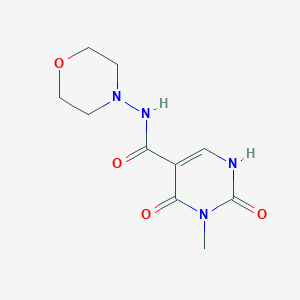
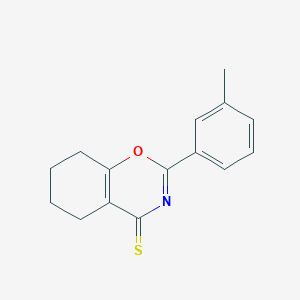
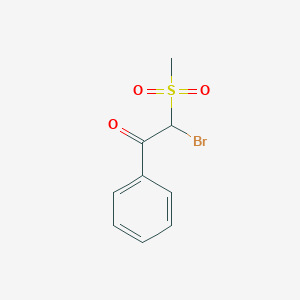
![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)
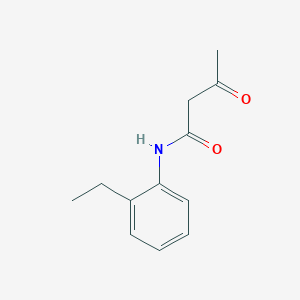
![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)
